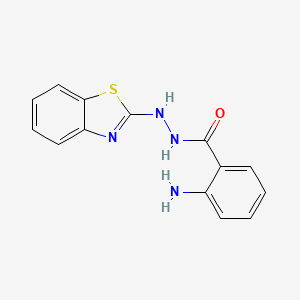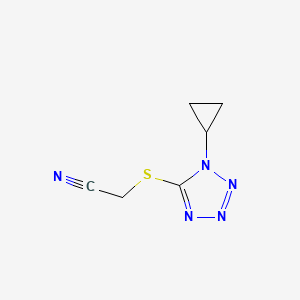
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide group
Vorbereitungsmethoden
The synthesis of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the trifluoromethyl group can be introduced through radical trifluoromethylation, resulting in the formation of trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, electronegativity, and bioavailability . These properties contribute to its ability to interact with biological targets, such as receptors and enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be compared with other similar compounds, such as 4-(trifluoromethyl)benzylamine and 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide . These compounds share the trifluoromethyl group, which imparts similar chemical properties. the presence of different functional groups in each compound leads to variations in their chemical behavior and potential applications. The unique combination of the methoxy, trifluoromethyl, and acetamide groups in this compound distinguishes it from other related compounds.
Eigenschaften
Molekularformel |
C12H14F3NO2 |
|---|---|
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
2-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IEGRUHKWCSEVHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)


![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)

![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)



